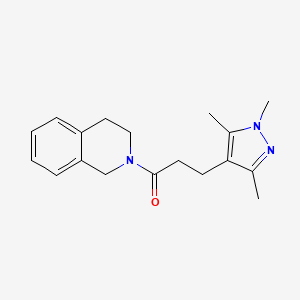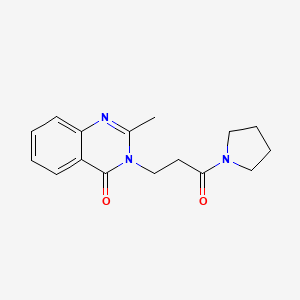
2-Methyl-3-(3-oxo-3-pyrrolidin-1-ylpropyl)quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(3-oxo-3-pyrrolidin-1-ylpropyl)quinazolin-4-one is a synthetic compound with potential applications in scientific research. It belongs to the quinazolinone family of compounds and has been studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 2-Methyl-3-(3-oxo-3-pyrrolidin-1-ylpropyl)quinazolin-4-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as tyrosine kinase and topoisomerase. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-Methyl-3-(3-oxo-3-pyrrolidin-1-ylpropyl)quinazolin-4-one has been reported to have various biochemical and physiological effects. It has been reported to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been reported to have anti-inflammatory and antioxidant properties. In addition, it has been reported to improve insulin sensitivity and glucose uptake in diabetic animal models.
実験室実験の利点と制限
One advantage of using 2-Methyl-3-(3-oxo-3-pyrrolidin-1-ylpropyl)quinazolin-4-one in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has also been reported to have fluorescent properties, making it useful as a probe for imaging biological systems. However, one limitation is that the mechanism of action is not fully understood, which may hinder its development as a drug candidate.
将来の方向性
There are several future directions for the study of 2-Methyl-3-(3-oxo-3-pyrrolidin-1-ylpropyl)quinazolin-4-one. One direction is to further investigate its mechanism of action and its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its fluorescent properties and its potential as a probe for imaging biological systems. Additionally, future studies could investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
合成法
The synthesis of 2-Methyl-3-(3-oxo-3-pyrrolidin-1-ylpropyl)quinazolin-4-one involves the reaction of 2-methyl-4-nitroaniline with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced with sodium dithionite to yield the final product. This method has been reported to yield the compound in good yields and with high purity.
科学的研究の応用
2-Methyl-3-(3-oxo-3-pyrrolidin-1-ylpropyl)quinazolin-4-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has also been studied for its potential as a fluorescent probe for imaging biological systems.
特性
IUPAC Name |
2-methyl-3-(3-oxo-3-pyrrolidin-1-ylpropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-17-14-7-3-2-6-13(14)16(21)19(12)11-8-15(20)18-9-4-5-10-18/h2-3,6-7H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFAYPKAGFKJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B7496073.png)
![1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7496077.png)

![Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7496087.png)
![5-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B7496088.png)
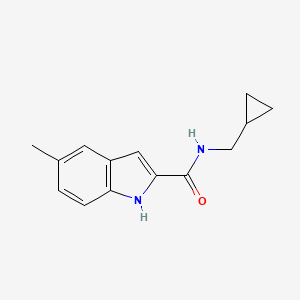
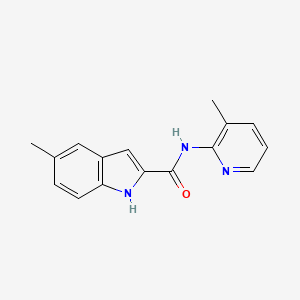
![Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7496105.png)
![1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea](/img/structure/B7496108.png)
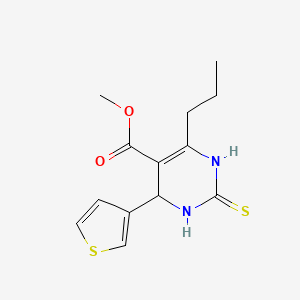

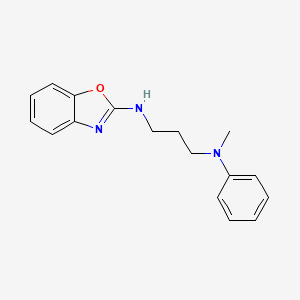
![3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7496146.png)
